![molecular formula C9H9ClN2O5S B14261705 (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride CAS No. 244250-20-2](/img/structure/B14261705.png)
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a sulfonylamino group attached to a propanoyl chloride moiety, with a nitrophenyl group providing additional functionalization
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride typically involves the reaction of (2S)-2-aminopropanoyl chloride with 4-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the reactive chloride group. Common nucleophiles include amines and alcohols, leading to the formation of amides and esters, respectively.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The sulfonylamino group can undergo oxidation reactions, potentially leading to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Oxidized Sulfonyl Compounds: Produced from oxidation reactions.
科学研究应用
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biochemical studies, it may interact with specific enzymes or proteins, leading to the formation of covalent adducts that can be analyzed to understand enzyme function.
相似化合物的比较
4-Nitrophenylsulfonyl Chloride: Shares the nitrophenylsulfonyl group but lacks the propanoyl chloride moiety.
(2S)-2-Aminopropanoyl Chloride: Contains the propanoyl chloride group but lacks the nitrophenylsulfonyl group.
Uniqueness: (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride is unique due to the combination of the nitrophenylsulfonyl and propanoyl chloride groups, which confer distinct reactivity and functional properties. This combination allows for a broader range of chemical transformations and applications compared to its individual components.
属性
CAS 编号 |
244250-20-2 |
|---|---|
分子式 |
C9H9ClN2O5S |
分子量 |
292.70 g/mol |
IUPAC 名称 |
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride |
InChI |
InChI=1S/C9H9ClN2O5S/c1-6(9(10)13)11-18(16,17)8-4-2-7(3-5-8)12(14)15/h2-6,11H,1H3/t6-/m0/s1 |
InChI 键 |
ZOAKJKWSNJEKBQ-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C(=O)Cl)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CC(C(=O)Cl)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
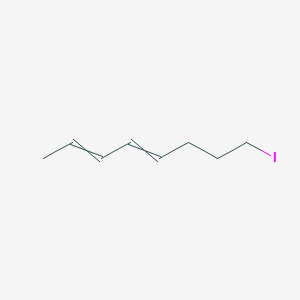
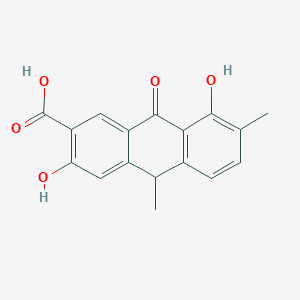
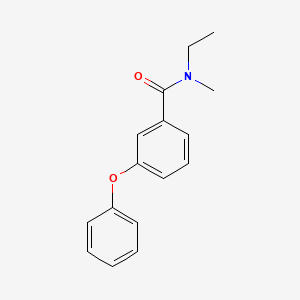
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
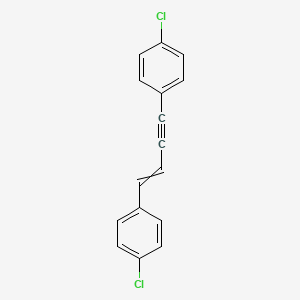
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
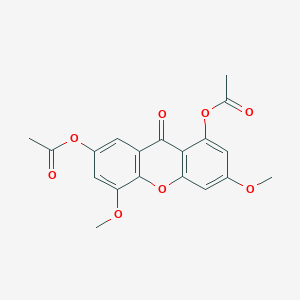
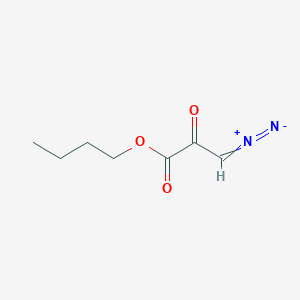
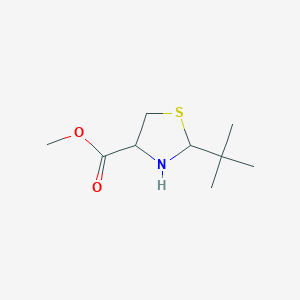
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
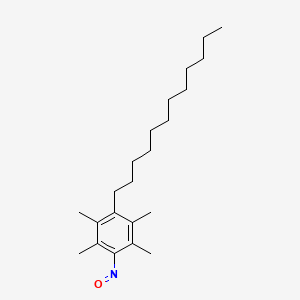
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

